2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol
Description
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol is a complex organic compound that features a morpholine ring, nitro groups, and an aniline derivative
Properties
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of aniline derivatives followed by the introduction of the morpholine ring and subsequent functionalization to introduce the ethanol group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by continuous flow processes to introduce the morpholine and ethanol functionalities. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline derivative can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)propane
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)butane
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)pentane
Uniqueness
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol is unique due to the presence of the ethanol group, which can enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
